10H-Spiro[acridine-9,9'-fluorene] (SAF) is a spiro-structured organic compound frequently employed as a building block in the design and synthesis of novel materials for organic electronics, particularly in organic light-emitting diodes (OLEDs). [, , , , , , , , , , ] Its rigid and highly conjugated structure contributes to desirable electronic properties, such as high carrier mobility and efficient light emission. [, , ]
The compound was first synthesized and reported in various scientific literature, with its applications spanning organic light-emitting diodes (OLEDs), organic photovoltaic cells, and biological imaging techniques. Its classification falls under organic compounds with notable emphasis on its role in optoelectronic materials .
The synthesis of 10H-Spiro[acridine-9,9'-fluorene] typically involves several methods, primarily focusing on the reaction between acridine derivatives and fluorene derivatives. One common synthetic route utilizes imine intermediates that are cyclized to form the spiro compound.
The molecular structure of 10H-Spiro[acridine-9,9'-fluorene] features a complex arrangement of carbon and nitrogen atoms forming a spiro linkage between an acridine moiety and a fluorene moiety.
10H-Spiro[acridine-9,9'-fluorene] can undergo various chemical reactions:
The mechanism of action for 10H-Spiro[acridine-9,9'-fluorene] is primarily linked to its role in optoelectronic applications.
While specific biochemical pathways are less documented, its use in biological imaging suggests interactions at cellular levels that may involve fluorescence mechanisms.
10H-Spiro[acridine-9,9'-fluorene] has several significant applications across various scientific fields:
The molecular architecture of 10H-spiro[acridine-9,9'-fluorene] features a central sp³-hybridized carbon atom that bridges perpendicular acridine and fluorene moieties, creating a rigid, non-planar configuration. This spiro junction imposes orthogonality between the two π-systems, significantly reducing intramolecular π-conjugation while maintaining electronic communication through the spiro carbon [8]. The acridine unit contributes electron-donating character via its nitrogen atom, while the fluorene component provides a robust hydrophobic scaffold with balanced charge-transport capabilities. This unique arrangement yields a high glass transition temperature (Tg) exceeding 150°C and a decomposition temperature (Td) above 500°C, underscoring exceptional thermal resilience for vacuum deposition processes in device fabrication [6] [8].
Spectroscopic analysis reveals an absorption maximum at 308 nm in solution, corresponding to π→π* transitions, while photoluminescence studies show deep-blue emission with a maximum at 440 nm—a critical spectral region for display applications [6] [8]. The compound's electronic properties include a highest occupied molecular orbital (HOMO) energy level at approximately -5.44 eV and a lowest unoccupied molecular orbital (LUMO) at -2.18 eV, facilitating efficient hole injection from common electrode materials [8]. Computational studies confirm significant orbital separation, with HOMO density localized on the acridine moiety and LUMO primarily on the fluorene unit, suggesting intramolecular charge-transfer characteristics beneficial for electroluminescence [8].
Table 1: Fundamental Physicochemical Properties of 10H-Spiro[acridine-9,9'-fluorene]
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₂₅H₁₇N | - |
Molecular Weight | 331.41 g/mol | - |
CAS Registry Number | 92638-81-8 | - |
Melting Point | 258 °C | Standard conditions [4] |
Density | 1.30 ± 0.1 g/cm³ | Predicted [4] |
Maximum Absorption (λmax) | 308 nm | Solution state [6] |
pKa | 1.03 ± 0.20 | Predicted [4] |
Purity (Commercial) | ≥98% | HPLC analysis [2] [6] |
The crystalline form exhibits a melting point of 258°C [4], significantly higher than conventional organic semiconductors, which correlates with enhanced morphological stability in thin-film architectures. SAF's high photoluminescence quantum yield (PLQY) in solid state (>80% for optimized derivatives) and balanced ambipolar charge transport characteristics (hole/electron mobility ≈ 10⁻⁴ cm²/Vs) further validate its utility in optoelectronic applications [8]. Material solubility in common organic solvents (toluene, THF, chloroform) permits solution processing, though vacuum deposition remains preferred for high-purity device layers [6] [8].
The systematic development of 10H-spiro[acridine-9,9'-fluorene] began in the early 2010s alongside growing interest in spiro-configured semiconductors for optoelectronics. The compound was first formally reported under CAS registry number 92638-81-8 [3] [4], with its synthetic methodology evolving significantly since initial discovery. Early routes involved multi-step sequences starting from 9-fluorenone and 2-bromodiphenylamine via nucleophilic addition followed by acid-catalyzed Friedel-Crafts cyclization [4] [8]. This method established the foundational spiro architecture while revealing challenges in regioselectivity and purification that later syntheses would address through improved catalytic systems.
Nomenclature for this structurally complex molecule follows IUPAC conventions for spiro compounds, designating the acridine component first (position 9) followed by the fluorene moiety (position 9') with the spiro junction indicated numerically as 9,9'. The prefix "10H-" specifies the acridine's hydrogen location, differentiating it from isomeric forms [4]. The molecule accumulates multiple standardized identifiers reflecting its commercial and research significance: MDL number MFCD29919320 [6], PubChem CID 13293439 [1], and various supplier catalog codes (e.g., S87019 at AChemBlock [2], S0984 at TCI Chemicals [6]). The chemical community has adopted several shorthand notations, including SAF (spiro-acridine-fluorene) and Spiro[acridine-9(10H),9'-[9H]fluorene] [4] [7], demonstrating the linguistic evolution paralleling its technological adoption.
The compound's commercial accessibility expanded significantly post-2015, with specialty chemical suppliers like TCI Chemicals, AChemBlock, and Ambeed offering gram-to-kilogram quantities at purity levels ≥98% [2] [6] [7]. This commercial availability accelerated materials research, enabling the development of SAF-based derivatives for specialized applications. Patent analysis reveals growing intellectual property activity around core SAF structures, particularly in Japan and China, focused on electroluminescent materials and host-guest energy transfer systems for displays [8].
10H-Spiro[acridine-9,9'-fluorene] has emerged as a privileged scaffold in organic optoelectronics, particularly as a host matrix and emitting material in deep-blue OLEDs. Its orthogonal molecular geometry effectively suppresses aggregation-caused quenching (ACQ) by limiting π-π stacking interactions in solid-state films—a critical advancement over planar fluorene derivatives that suffer from efficiency roll-off at high brightness [8]. The spiro configuration concurrently enhances glass transition temperature (Tg >150°C) and thermal decomposition stability (Td >500°C), enabling stable device operation under thermal stress during prolonged electroluminescence [6] [8].
Strategic molecular engineering positions SAF as a platform for advanced emitter design. Carbazolyl-functionalized derivatives like SAF-2CzB demonstrate exceptional performance metrics in non-doped OLED architectures: maximum current efficiency of 4.07 cd/A, power efficiency of 1.83 lm/W, and Commission Internationale de L'Éclairage (CIE) coordinates of (0.16, 0.11) [8]. These coordinates approach the stringent National Television System Committee (NTSC) standard for deep-blue emission (CIEy < 0.10), essential for wide color gamut displays. The electron-donating acridine nitrogen synergizes with carbazole substituents to create bipolar transport characteristics, balancing hole and electron injection—a persistent challenge in blue electroluminescent materials [8].
Table 2: Performance Metrics of SAF Derivatives in Optoelectronic Applications
Derivative | Device Architecture | Maximum CE (cd/A) | CIE Coordinates (x,y) | Application |
---|---|---|---|---|
SAF-2CzB | Non-doped OLED | 4.07 | (0.16, 0.11) | Deep-blue emitter [8] |
SAF-CzB | Non-doped OLED | 3.12 | (0.15, 0.10) | Deep-blue emitter [8] |
Br-SAF | Host material | - | - | Phosphorescent OLED host [8] |
2Br-SAF | Cross-coupling precursor | - | - | Synthetic intermediate [8] |
Beyond emission, SAF serves as a high-triplet-energy (ET ≈ 2.8 eV) host for blue phosphorescent dopants, where its rigid structure confines excitons and prevents back-energy transfer to adjacent layers [8]. The molecular design inherently resists oxidation at the spiro carbon center, mitigating fluorenone defect formation that plagues conventional fluorene-based materials and causes undesirable green emission in aged devices [8]. Commercial adoption pathways are expanding through industrial partnerships, with material specifications now standardized for vacuum deposition systems in display manufacturing. Future development trajectories focus on solution-processable SAF derivatives and their integration into tandem white OLED architectures for solid-state lighting, leveraging the compound's stability and color-purity advantages [5] [8].
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